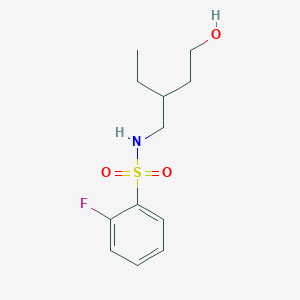

n-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide

CAS No.:

Cat. No.: VC19953705

Molecular Formula: C12H18FNO3S

Molecular Weight: 275.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H18FNO3S |

|---|---|

| Molecular Weight | 275.34 g/mol |

| IUPAC Name | N-(2-ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide |

| Standard InChI | InChI=1S/C12H18FNO3S/c1-2-10(7-8-15)9-14-18(16,17)12-6-4-3-5-11(12)13/h3-6,10,14-15H,2,7-9H2,1H3 |

| Standard InChI Key | BDZVCPVGHRAXMK-UHFFFAOYSA-N |

| Canonical SMILES | CCC(CCO)CNS(=O)(=O)C1=CC=CC=C1F |

Introduction

N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide is a sulfonamide derivative, a class of compounds known for their antibacterial properties due to the presence of a sulfonamide functional group. This specific compound has garnered interest in medicinal chemistry and pharmaceutical applications due to its unique structure, which may confer distinct biological activities.

Synthesis and Characterization

The synthesis of N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide typically involves multiple steps, requiring careful control of reaction conditions such as temperature and solvent choice to achieve high yields and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are commonly used to characterize the synthesized compound.

Synthesis Steps

-

Starting Materials: The synthesis often begins with appropriate starting materials such as 2-fluorobenzenesulfonyl chloride and 2-ethyl-4-hydroxybutylamine.

-

Reaction Conditions: The reaction typically involves coupling these starting materials under controlled conditions, such as in the presence of a base and a suitable solvent.

-

Purification: The crude product is then purified using techniques like recrystallization or chromatography.

Characterization Techniques

-

NMR Spectroscopy: Used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the hydrogen and carbon atoms.

-

HPLC: Employed to assess the purity of the compound by separating it from potential impurities based on its retention time.

Potential Applications

N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide has potential applications in pharmaceuticals, particularly as an antibacterial agent. The sulfonamide group is known for its ability to inhibit bacterial growth by interfering with folic acid synthesis, a critical pathway for bacterial proliferation.

Mechanism of Action

-

Antibacterial Activity: Similar sulfonamide compounds work by competing with para-aminobenzoic acid (PABA) for the enzyme dihydropteroate synthase, thus preventing the synthesis of dihydrofolate and ultimately inhibiting bacterial DNA synthesis.

Biological Activity Studies

-

In Vitro Assays: These are typically used to evaluate the antibacterial efficacy of the compound against various bacterial strains.

-

Structure-Activity Relationship (SAR) Studies: These studies help in understanding how modifications in the chemical structure affect the biological activity of the compound.

Research Findings and Patents

Several patents, such as US8541588B2 and WO2010079443A1, discuss the synthesis and utility of sulfonamide derivatives, including compounds similar to N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide. These patents highlight the interest in developing new sulfonamide-based pharmaceuticals.

Patent Overview

| Patent Number | Description |

|---|---|

| US8541588B2 | Discusses methods for synthesizing sulfonamide derivatives and their potential applications. |

| WO2010079443A1 | Covers the synthesis and utility of sulfonamide compounds, including those with similar structures to N-(2-Ethyl-4-hydroxybutyl)-2-fluorobenzenesulfonamide. |

Future Directions

-

Biological Activity Evaluation: Conducting comprehensive in vitro and in vivo studies to assess its antibacterial efficacy and safety profile.

-

Structure Optimization: Exploring modifications to the compound's structure to enhance its biological activity and pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume